molecular formula C22H20N4O8 B2539347 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) CAS No. 1820650-49-4

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate)

Cat. No.: B2539347
CAS No.: 1820650-49-4
M. Wt: 468.422
InChI Key: AFFSMZFUWJJPRZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) typically involves the reaction of 1-(Pyridin-3-yl)cyclopropanamine with 4-nitrobenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopropane ring, depending on the reagents and conditions used. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and the nitrobenzoate groups can participate in binding interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) include other cyclopropanamine derivatives and nitrobenzoate esters. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) lies in its combination of a cyclopropane ring, a pyridine ring, and nitrobenzoate groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 1-(Pyridin-2-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
  • 1-(Pyridin-4-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
  • 1-(Pyridin-3-yl)cyclopropan-1-amine bis(3-nitrobenzoate)

These compounds can be compared based on their structural differences and the resulting variations in their chemical and biological activities.

Properties

IUPAC Name

4-nitrobenzoic acid;1-pyridin-3-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2C7H5NO4/c9-8(3-4-8)7-2-1-5-10-6-7;2*9-7(10)5-1-3-6(4-2-5)8(11)12/h1-2,5-6H,3-4,9H2;2*1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSMZFUWJJPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)N.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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